molecular formula C12H24O4 B14478881 3-[2-(Heptyloxy)ethoxy]propanoic acid CAS No. 67319-29-3

3-[2-(Heptyloxy)ethoxy]propanoic acid

Katalognummer: B14478881
CAS-Nummer: 67319-29-3
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: PSKCPZZAIRSULH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Heptyloxy)ethoxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a heptyloxy group attached to an ethoxy group, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Heptyloxy)ethoxy]propanoic acid typically involves the reaction of heptyl alcohol with ethylene oxide to form 2-(heptyloxy)ethanol. This intermediate is then reacted with acrylonitrile to produce 3-[2-(heptyloxy)ethoxy]propionitrile, which is subsequently hydrolyzed to yield this compound. The reaction conditions for these steps generally include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(Heptyloxy)ethoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-[2-(Heptyloxy)ethoxy]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving lipid metabolism and membrane dynamics.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Wirkmechanismus

The mechanism by which 3-[2-(Heptyloxy)ethoxy]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes involved in lipid metabolism, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-(Benzyloxy)ethoxy)propanoic acid
  • 3-(2-(Methoxy)ethoxy)propanoic acid
  • 3-(2-(Ethoxy)ethoxy)propanoic acid

Uniqueness

3-[2-(Heptyloxy)ethoxy]propanoic acid is unique due to its heptyloxy group, which imparts distinct physicochemical properties compared to similar compounds. This structural feature can influence its solubility, reactivity, and interactions with biological systems, making it a valuable compound for specific applications.

Eigenschaften

CAS-Nummer

67319-29-3

Molekularformel

C12H24O4

Molekulargewicht

232.32 g/mol

IUPAC-Name

3-(2-heptoxyethoxy)propanoic acid

InChI

InChI=1S/C12H24O4/c1-2-3-4-5-6-8-15-10-11-16-9-7-12(13)14/h2-11H2,1H3,(H,13,14)

InChI-Schlüssel

PSKCPZZAIRSULH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOCCOCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.